2-ETHOXY-TRIETHYLPHOSPHONOACETATE

Description

Significance as a Versatile Reagent in Contemporary Organic Chemistry

2-Ethoxy-triethylphosphonoacetate belongs to the class of phosphonate (B1237965) reagents utilized in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgwikipedia.org The significance of these reagents lies in their ability to react with aldehydes and ketones to form alkenes, a fundamental transformation in organic chemistry. wikipedia.orgyoutube.com The HWE reaction is a crucial variation of the Wittig reaction, offering distinct advantages. The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic but less basic than the phosphonium (B103445) ylides of the Wittig reaction. wikipedia.org A significant practical advantage is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture by aqueous extraction. wikipedia.org

Phosphonoacetate esters, such as the parent compound triethyl phosphonoacetate, are particularly important for synthesizing α,β-unsaturated esters. rsc.orgorganic-chemistry.org These products are valuable intermediates in the synthesis of a wide array of more complex molecules, including natural products and pharmaceuticals. The introduction of an ethoxy group at the α-position, as in this compound, provides a pathway to α-alkoxy-α,β-unsaturated esters. These structures are present in various biologically active molecules and serve as versatile synthetic intermediates.

Overview of Primary Reaction Modalities and Their Importance

The primary reaction modality for this compound is the Horner-Wadsworth-Emmons (HWE) olefination reaction. wikipedia.orgnrochemistry.com This reaction involves the deprotonation of the phosphonate at the carbon adjacent to the phosphoryl and ester groups to form a stabilized carbanion. This nucleophilic carbanion then adds to an aldehyde or ketone. youtube.com

The general mechanism proceeds as follows:

Deprotonation: A base removes the acidic proton from the α-carbon to generate the phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. youtube.com

Oxaphosphetane Formation: The intermediate collapses to form a four-membered ring intermediate called an oxaphosphetane. youtube.comnrochemistry.com

Elimination: The oxaphosphetane decomposes to yield the final alkene product and a water-soluble phosphate (B84403) byproduct. youtube.comnrochemistry.com

A key feature of the HWE reaction is its stereoselectivity. Reactions involving stabilized phosphonates, like phosphonoacetates, typically show a strong preference for the formation of the (E)-alkene (trans isomer). wikipedia.orgorganic-chemistry.org This selectivity is attributed to the thermodynamic equilibration of the intermediates, where the transition state leading to the (E)-alkene is sterically favored and lower in energy. nrochemistry.com However, modifications to the phosphonate structure and reaction conditions, such as using phosphonates with electron-withdrawing groups, can lead to the selective formation of (Z)-alkenes, a modification known as the Still-Gennari olefination. nrochemistry.com The ability to control the stereochemical outcome of the double bond is of paramount importance in the synthesis of complex target molecules.

The reaction of this compound with a carbonyl compound is expected to yield an α-ethoxy-α,β-unsaturated ester. This specific type of product is a valuable building block, enabling further functionalization and the construction of intricate molecular architectures.

Historical Context and Evolution of Research in Phosphonoacetate Chemistry

The foundation of phosphonate carbanion chemistry was laid in the late 1950s. In 1958, Leopold Horner published a modification of the Wittig reaction that utilized phosphine (B1218219) oxides, which are closely related to the phosphonates used today. wikipedia.org This work was further developed and defined by William S. Wadsworth and William D. Emmons, leading to what is now known as the Horner-Wadsworth-Emmons reaction. wikipedia.orgorgsyn.org

The parent compound, triethyl phosphonoacetate, became a widely used reagent for the synthesis of (E)-α,β-unsaturated esters from aldehydes and ketones. wikipedia.orgenamine.net Research over the decades has focused on expanding the scope and utility of the HWE reaction. This includes the development of new phosphonate reagents with different substitution patterns to influence reactivity and stereoselectivity. For instance, α-substituted phosphonates like triethyl 2-phosphonopropionate are used to create trisubstituted alkenes. sigmaaldrich.com

The synthesis of α-aryl phosphonoacetates has also been developed, providing routes to α-aryl-α,β-unsaturated esters. acs.org Furthermore, research into the reaction conditions has led to protocols that allow for the olefination of base-sensitive substrates, such as the Masamune-Roush conditions which use lithium chloride and DBU in acetonitrile (B52724). enamine.net The development of phosphonates with fluorinated alcohol groups, like bis(2,2,2-trifluoroethyl)phosphonoacetate, has been shown to enhance (E)-selectivity in some cases. umich.edu The ongoing evolution of phosphonoacetate chemistry demonstrates its enduring importance in synthetic organic chemistry, with reagents like this compound representing specialized tools for accessing specific structural motifs.

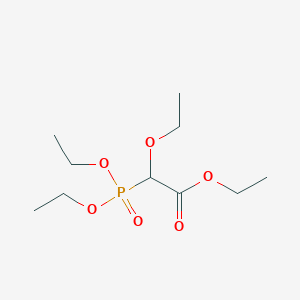

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21O6P/c1-5-13-9(11)10(14-6-2)17(12,15-7-3)16-8-4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIWONMJPOTZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310971 | |

| Record name | ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13676-06-7 | |

| Record name | NSC234751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxy Triethylphosphonoacetate and Its Derivatives

Fundamental Synthetic Routes to Phosphonoacetate Esters

The creation of phosphonoacetate esters, the parent structures of compounds like 2-ethoxy-triethylphosphonoacetate, is most commonly achieved through the Michaelis-Arbuzov reaction. wikipedia.org This versatile reaction forms a carbon-phosphorus bond, converting trivalent phosphorus esters into pentavalent phosphonates. wikipedia.orgmdpi.com

Arbuzov Reaction as a Key Synthetic Approach

The Arbuzov reaction, also known as the Michaelis-Arbuzov reaction, is a widely used method for synthesizing alkyl phosphonates. wikipedia.orgjk-sci.com It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. jk-sci.comorganic-chemistry.org For the synthesis of triethyl phosphonoacetate, a precursor to this compound, triethyl phosphite is reacted with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. youtube.comgoogle.com

The general transformation can be represented as follows: P(OR)₃ + R'X → R'P(O)(OR)₂ + RX

This reaction is a fundamental process in organophosphorus chemistry, providing a direct route to phosphonate (B1237965) esters which are valuable intermediates in various organic syntheses. jk-sci.comyoutube.com

Mechanistic Considerations in Arbuzov Reaction Pathways

The mechanism of the Arbuzov reaction proceeds in two main steps. wikipedia.org The first step is a nucleophilic attack by the trivalent phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. wikipedia.orgjk-sci.com This is an Sɴ2 reaction that results in the formation of a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com

The second step involves the dealkylation of the phosphonium intermediate. The halide ion, which was displaced in the first step, acts as a nucleophile and attacks one of the alkoxy carbons of the phosphonium salt in another Sɴ2 reaction. wikipedia.orgmasterorganicchemistry.com This step yields the final pentavalent phosphonate ester and a new alkyl halide. wikipedia.org

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of the trialkyl phosphite attacks the alkyl halide, displacing the halide and forming a trialkoxyphosphonium salt. organic-chemistry.org

Dealkylation: The displaced halide anion then attacks one of the alkyl groups on the phosphonium salt, leading to the formation of the phosphonate and an alkyl halide. wikipedia.org

The stability of the phosphonium intermediate can vary. For instance, triaryl phosphites form stable phosphonium salts that may require high temperatures (around 200 °C) or the presence of alcohols or bases to proceed to the phosphonate. wikipedia.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Several factors can be optimized to improve the yield and selectivity of the Arbuzov reaction. The reactivity of the alkyl halide is a crucial parameter, with the general trend being R'–I > R'–Br > R'–Cl. jk-sci.com Primary alkyl halides are generally the most reactive, while secondary and tertiary halides are less effective. jk-sci.com

Temperature is another critical factor. While many Arbuzov reactions require elevated temperatures, often between 120 °C and 160 °C, the use of catalysts can facilitate the reaction at lower temperatures. wikipedia.org For example, Lewis acids have been shown to mediate the Michaelis-Arbuzov reaction at room temperature, leading to good yields of phosphonate esters. nih.gov Specific catalysts like nano-silica-supported boron trifluoride in an ionic liquid have also been developed for more environmentally friendly and efficient syntheses. researchgate.net

The choice of solvent can also influence the reaction outcome. While some reactions are performed neat, others may benefit from the use of solvents like xylene. acs.org Additionally, variations of the reaction, such as using silyl (B83357) phosphites (silyl-Arbuzov reaction), can alter the reactivity order of alkyl halides. mdpi.com

| Parameter | General Trend/Condition | Effect on Reaction |

| Alkyl Halide Reactivity | R'I > R'Br > R'Cl | Influences reaction rate and conditions. jk-sci.com |

| Alkyl Halide Structure | Primary > Secondary > Tertiary | Steric hindrance affects the Sɴ2 attack. jk-sci.com |

| Temperature | Typically 120-160 °C | Can be lowered with catalysts. wikipedia.org |

| Catalyst | Lewis acids (e.g., nano-BF₃·SiO₂) | Increases reaction rate and allows for milder conditions. nih.govresearchgate.net |

| Solvent | Can be neat or in solvents like xylene | Affects reaction kinetics and product isolation. acs.org |

Alkylation Reactions of Phosphonoacetate Compounds

Once the phosphonoacetate ester is formed, its alpha-carbon, situated between the phosphonate and carboxylate groups, becomes acidic. wikipedia.org This acidity allows for deprotonation to form a carbanion, which can then be alkylated. This process is key to synthesizing derivatives like this compound.

SN2 Mechanism in Alpha-Carbon Alkylation

The alkylation of the phosphonoacetate carbanion proceeds via an Sɴ2 (bimolecular nucleophilic substitution) mechanism. libretexts.orglibretexts.org After deprotonation with a suitable base, the resulting enolate acts as a nucleophile. youtube.comyoutube.com This nucleophile then attacks an electrophilic alkyl halide, forming a new carbon-carbon bond at the alpha-position. libretexts.org

The reaction is subject to the typical constraints of Sɴ2 reactions. Therefore, primary and methyl halides are the best electrophiles, while secondary halides react more slowly and tertiary halides are generally unreactive due to steric hindrance. libretexts.org The choice of a good leaving group on the alkylating agent (e.g., iodide, bromide, tosylate) is also important for the reaction to proceed efficiently. libretexts.org

Control of Regioselectivity in Mono- and Polyalkylation Processes

Controlling the extent of alkylation, whether it is mono- or polyalkylation, is a critical aspect of synthesizing specific phosphonoacetate derivatives. The term regioselectivity refers to the preference for reaction at one position over another. wikipedia.org In the context of phosphonoacetate alkylation, it often relates to preventing undesired multiple alkylations on the same carbon.

The choice of base and reaction conditions plays a significant role in controlling this selectivity. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and rapid deprotonation, forming the enolate quantitatively. youtube.comquimicaorganica.org This minimizes the presence of both the enolate and the starting phosphonoacetate in the reaction mixture at the same time, which can help prevent the initially formed mono-alkylated product from being deprotonated and undergoing a second alkylation.

Using a strong base like sodium amide or LDA is crucial, as weaker bases like hydroxides or alkoxides can lead to an equilibrium between the starting material and the enolate, increasing the likelihood of multiple alkylations. libretexts.orglibretexts.org The reaction temperature is also a key factor; low temperatures are generally favored to control the reaction and enhance selectivity. quimicaorganica.org

| Factor | Condition for Monoalkylation | Rationale |

| Base | Strong, non-nucleophilic base (e.g., LDA, NaH) | Ensures complete deprotonation, minimizing side reactions. libretexts.orglibretexts.org |

| Stoichiometry | Stoichiometric amount of base | Prevents excess base from deprotonating the mono-alkylated product. |

| Temperature | Low temperature (e.g., -78 °C) | Favors the kinetic product and reduces side reactions. youtube.com |

| Alkylating Agent | Reactive primary halide | Ensures the alkylation step is fast and efficient. libretexts.org |

Influence of Reaction Conditions on Alkylation Outcomes

The alkylation of phosphonoacetates is a fundamental transformation that is highly sensitive to the reaction environment. Key parameters such as temperature, the choice of solvent, and the nature of the base employed can significantly influence the yield and selectivity of the reaction.

Temperature: Reaction temperature is a critical factor that can dictate the rate of alkylation. Generally, higher temperatures can accelerate the reaction; however, they may also lead to undesirable side reactions or decomposition of the product. For instance, in certain alkylation reactions, maintaining a specific temperature range, such as 130-160°C, has been shown to be optimal for achieving high selectivity and yields without the need for solvents. organic-chemistry.org

Solvents: The polarity and coordinating ability of the solvent can have a profound impact on the solubility of the reactants and the stabilization of intermediates. In the context of palladium-catalyzed α-arylation of phosphonoacetates, a high-throughput screening of various solvents identified cyclopentyl methyl ether (CPME) as a superior medium for this transformation. nih.govacs.org This highlights the importance of solvent screening to optimize reaction outcomes. In some cases, solvent-free conditions, often coupled with a phase-transfer catalyst, can offer an environmentally benign and efficient alternative. mdpi.com

Bases: The choice of base is crucial for the deprotonation of the phosphonoacetate to generate the reactive enolate intermediate. The strength and nature of the base can affect the equilibrium of the deprotonation step and the subsequent alkylation. For example, in the palladium-catalyzed α-arylation of triethyl phosphonoacetate, cesium carbonate (Cs₂CO₃) was found to be the most effective base, leading to cleaner reaction profiles and higher yields compared to other bases like potassium phosphate (B84403) (K₃PO₄). nih.govacs.org The selection of an appropriate base is therefore a key consideration in optimizing the alkylation process.

Advanced Methodologies for the Derivatization of Phosphonoacetate Scaffolds

Recent advancements in synthetic chemistry have introduced sophisticated methods for modifying the phosphonoacetate core, enabling the synthesis of a wide array of complex molecules.

Palladium-Catalyzed Alpha-Arylation of Phosphonoacetates

The direct introduction of an aryl group at the α-position of phosphonoacetates represents a significant synthetic challenge. Palladium catalysis has emerged as a powerful tool to achieve this transformation, providing access to α-aryl phosphonoacetates which are valuable intermediates. nih.gov

The success of the palladium-catalyzed α-arylation of phosphonoacetates is highly dependent on the judicious selection of ligands and bases. High-throughput screening has proven to be an invaluable strategy for rapidly identifying optimal reaction conditions.

Initial screenings for the α-arylation of triethyl phosphonoacetate with bromobenzene (B47551) involved testing a panel of 12 different ligands. nih.gov From this screening, BrettPhos and SPhos were identified as the most effective ligands, affording the arylated product in high yields. nih.gov Further optimization focused on the base, where a subsequent screening of 12 different bases in conjunction with the top two ligands was performed. nih.gov This systematic approach revealed that cesium carbonate (Cs₂CO₃) provided the best results in terms of reaction cleanliness and yield. nih.gov The combination of Pd(OAc)₂ with CataCXium A as the ligand and NaOt-Bu as the base has also been successfully employed for the α-arylation of benzylic phosphonates. nih.govacs.org

Table 1: Ligand and Base Screening for the α-Arylation of Triethyl Phosphonoacetate nih.govacs.org

| Entry | Ligand | Base | Isolated Yield (%) |

| 1 | BrettPhos | Cs₂CO₃ | 80 |

| 2 | BrettPhos | K₃PO₄ | 75 |

| 3 | SPhos | Cs₂CO₃ | 74 |

| 4 | SPhos | K₃PO₄ | 70 |

| Reactions were conducted at 100 °C in CPME. |

The palladium-catalyzed α-arylation of phosphonoacetates has been shown to be tolerant of a wide range of functional groups on both the aryl halide and the phosphonoacetate substrate. This broad substrate scope enhances the synthetic utility of the method.

The reaction accommodates both electron-rich and electron-deficient aryl bromides and chlorides. nih.gov For instance, aryl bromides bearing methoxy, trifluoromethyl, and cyano groups, as well as sterically hindered substrates like 2-methyl bromobenzene and 1-bromonaphthalene, have been successfully coupled. acs.org The methodology also extends to heteroaromatic systems, with 5-bromobenzofuran (B130475) and 5-bromo-N-methyl indole (B1671886) affording the desired products in good yields. acs.org While the α-arylation of diethyl benzylphosphonate has been challenging, the use of diisopropyl benzylphosphonate derivatives has proven to be effective. nih.gov This highlights that the nature of the ester group on the phosphonate can influence the reaction's success. nih.gov

Acylation Reactions for Beta-Keto Phosphonate Formation

β-Keto phosphonates are versatile synthetic intermediates, and their formation through the acylation of phosphonoacetates is a key transformation.

A common and effective method for the synthesis of β-keto phosphonates involves the acylation of phosphonoacetates with carboxylic acid chlorides. This reaction can be facilitated by specific catalytic systems.

One approach involves a solid-phase synthesis where a polymer-bound phosphonoacetate is acylated with carboxylic acid chlorides in the presence of magnesium chloride and triethylamine. tandfonline.comtandfonline.com This method has been successfully applied to a variety of aromatic and aliphatic carboxylic acid chlorides, with aromatic carboxylic acid chlorides generally providing higher product yields. tandfonline.com Another strategy for synthesizing α-fluoro-β-keto phosphonates involves the acylation of the dianion of α-fluoro phosphonoacetic acid with carboxylic acid chlorides, followed by decarboxylation. tandfonline.comtandfonline.com This reaction proceeds under mild conditions and gives good yields. tandfonline.com More recently, a copper(II)-mediated aerobic phosphorylation of enol acetates with H-phosphonates has been developed as an alternative route to β-keto phosphonates, utilizing an inexpensive copper sulfate (B86663) pentahydrate catalyst. nih.gov

Subsequent Decarbethoxylation Procedures

The products derived from the Horner-Wadsworth-Emmons (HWE) reaction of this compound with carbonyl compounds are typically α-ethoxy-α,β-unsaturated esters. These compounds are valuable intermediates that can undergo further transformations. One common subsequent reaction is decarbethoxylation, which involves the removal of the ethoxycarbonyl group (-COOEt) to yield the corresponding vinyl ethers. This transformation is particularly useful for accessing substituted vinyl ethers, which are important building blocks in organic synthesis.

The most frequently employed method for the decarbethoxylation of these substrates is the Krapcho decarboxylation. This reaction is well-suited for esters that possess an electron-withdrawing group at the β-position, a structural feature inherent to the products of the HWE reaction with this compound.

The general conditions for a Krapcho decarboxylation involve heating the α-ethoxy-α,β-unsaturated ester in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), often in the presence of a salt like lithium chloride (LiCl) and a small amount of water. wikipedia.orgyoutube.com The salt is believed to facilitate the reaction, though its presence is not always strictly necessary. wikipedia.org The reaction proceeds via a nucleophilic attack of the halide or water on the ethyl group of the ester, followed by the loss of carbon dioxide. wikipedia.org

A key advantage of the Krapcho decarboxylation is that it is performed under relatively neutral conditions, which allows for the presence of a wide range of functional groups that might be sensitive to acidic or basic hydrolysis. wikipedia.org This method selectively cleaves one ester group in di-ester compounds, which is a significant advantage over traditional saponification followed by thermal decarboxylation. wikipedia.org

While specific documented examples detailing the decarbethoxylation of products derived directly from this compound are not extensively reported in readily available literature, the principles of the Krapcho reaction are broadly applicable to this class of compounds. The reaction of an aldehyde, for instance benzaldehyde, with this compound would yield ethyl 2-ethoxycinnamate. The subsequent Krapcho decarboxylation of this intermediate would be expected to produce 1-ethoxy-styrene.

The following table outlines the generalized conditions for the Krapcho decarboxylation of a hypothetical ethyl 2-ethoxy-α,β-unsaturated ester, based on established procedures for similar substrates.

| Substrate | Reagents & Solvents | Temperature (°C) | Product | Ref. |

| Ethyl 2-ethoxy-3-arylpropenoate | LiCl, H₂O, DMSO | ~150-180 | 1-Ethoxy-2-arylethene | wikipedia.orgscite.ai |

| Ethyl 2-ethoxy-3-alkylpropenoate | NaCl, H₂O, DMSO | ~150-180 | 1-Ethoxy-2-alkylethene | wikipedia.orgorganic-chemistry.org |

Mechanistic Principles and Stereochemical Control in 2 Ethoxy Triethylphosphonoacetate Reactivity

Horner-Wadsworth-Emmons (HWE) Olefination with Phosphonoacetate Reagents

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized chemical transformation that employs stabilized phosphonate (B1237965) carbanions to react with aldehydes or ketones, yielding predominantly E-alkenes. wikipedia.orgalfa-chemistry.com This reaction is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate-stabilized carbanions and the easy removal of the dialkylphosphate salt byproduct through aqueous extraction. wikipedia.org The presence of an electron-withdrawing group (EWG) alpha to the phosphonate is crucial for the final elimination step to proceed. wikipedia.org

Generation and Reactivity of Phosphonate Carbanions

The initial and critical step of the HWE reaction is the deprotonation of the phosphonate ester to form a phosphonate carbanion. wikipedia.orgyoutube.com This carbanion is a highly reactive nucleophile that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. alfa-chemistry.comenamine.net

The choice of base is a critical parameter in the HWE reaction, influencing both the reaction rate and, in some cases, the stereoselectivity. A variety of bases can be employed to abstract the acidic α-proton of the phosphonoacetate.

Commonly used strong bases include sodium hydride (NaH), often used in solvents like tetrahydrofuran (B95107) (THF) or ethylene (B1197577) glycol dimethyl ether (DME). alfa-chemistry.com Other strong bases such as n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are also effective. acs.org

For substrates that are sensitive to strong bases, milder conditions have been developed. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) and 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile (B52724), provide an effective alternative. wikipedia.orgenamine.net Triethylamine in the presence of lithium or magnesium halides has also been successfully employed. wikipedia.org Potassium carbonate in a biphasic THF/water system has been reported as another mild base system. nrochemistry.com The selection of the base and reaction conditions can be tailored to the specific substrate and desired outcome.

Table 1: Common Bases Used in the Horner-Wadsworth-Emmons Reaction

| Base | Typical Solvent(s) | Characteristics |

| Sodium Hydride (NaH) | THF, DME | Strong, commonly used base. alfa-chemistry.com |

| n-Butyllithium (n-BuLi) | THF | Strong base, useful for generating lithium phosphonoenolates. acs.org |

| Lithium Diisopropylamide (LDA) | THF | Strong, non-nucleophilic base. |

| 1,8-Diazabicycloundec-7-ene (DBU) with LiCl | Acetonitrile | Mild conditions, suitable for base-sensitive substrates. wikipedia.orgenamine.net |

| Triethylamine with LiCl/MgCl₂ | Acetonitrile | Mild conditions. wikipedia.org |

| Potassium Carbonate (K₂CO₃) | THF/Water | Mild, biphasic conditions. nrochemistry.com |

The stability and reactivity of the phosphonate anion are key to the success of the HWE reaction. The phosphonate group itself contributes to the stabilization of the adjacent carbanion through resonance and inductive effects. The presence of an additional electron-withdrawing group, such as the ethoxycarbonyl group in 2-ethoxy-triethylphosphonoacetate, further enhances the acidity of the α-proton and stabilizes the resulting carbanion. wikipedia.org

Several factors influence the stability and reactivity of the phosphonate anion:

Counterion: The nature of the metal cation (e.g., Li⁺, Na⁺, K⁺) associated with the phosphonate anion can influence reactivity and stereoselectivity. wikipedia.orgacs.org

Solvent: The solvent can affect the aggregation state and reactivity of the phosphonate anion. nih.gov

Temperature: Reaction temperature can impact the rate of carbanion formation and its subsequent reaction. wikipedia.org

pH: The pH of the reaction medium is a critical factor, as low pH can lead to protonation of the phosphonate group, reducing its nucleophilicity. mdpi.comresearchgate.net

Detailed Reaction Mechanism and Identification of Key Intermediates

The mechanism of the HWE reaction proceeds through several well-defined steps: wikipedia.orgnrochemistry.com

Deprotonation: The reaction commences with the abstraction of the α-proton from the phosphonoacetate by a base, generating the stabilized phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The phosphonate carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate, a betaine (B1666868). wikipedia.orgnumberanalytics.com

Oxaphosphetane Formation: The betaine intermediate undergoes an intramolecular cyclization, where the oxygen anion attacks the phosphorus atom to form a four-membered ring intermediate known as an oxaphosphetane. youtube.com

Elimination: The oxaphosphetane intermediate is unstable and collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This concerted or stepwise elimination results in the formation of the desired alkene and a water-soluble dialkyl phosphate (B84403) byproduct. wikipedia.orgyoutube.com

The key intermediates in the HWE reaction are the phosphonate carbanion, the betaine, and the oxaphosphetane. The ability of the intermediates to equilibrate can influence the final stereochemical outcome of the reaction. wikipedia.org

Stereoselective Control in Alkene Formation

A significant feature of the HWE reaction is its inherent stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.com This stereochemical preference is a result of thermodynamic control during the reaction sequence.

The ratio of (E) to (Z) isomers in the product alkene is influenced by a combination of factors that affect the relative energies of the transition states leading to the different stereoisomers.

Steric Hindrance: The steric bulk of the substituents on both the phosphonate reagent and the carbonyl compound plays a crucial role. Increased steric bulk on the aldehyde generally leads to higher (E)-selectivity. wikipedia.org The approach of the phosphonate carbanion to the carbonyl group is sterically controlled, favoring an antiperiplanar arrangement that minimizes steric interactions. organic-chemistry.org This orientation ultimately leads to the formation of the (E)-alkene. organic-chemistry.org

Reaction Temperature: Higher reaction temperatures often favor the formation of the thermodynamically more stable (E)-alkene by allowing for the equilibration of intermediates. wikipedia.orgnumberanalytics.com Conversely, lower temperatures can sometimes enhance selectivity by kinetically favoring one pathway over another. numberanalytics.com

Nature of the Cation: The choice of the metal counterion associated with the phosphonate anion can impact the E/Z ratio. For instance, lithium salts have been observed to provide greater (E)-stereoselectivity compared to sodium or potassium salts. wikipedia.orgacs.org

Phosphonate Structure: Modification of the phosphonate ester itself, for example, by using bulkier ester groups, can significantly enhance (E)-selectivity. numberanalytics.com Conversely, using phosphonates with electron-withdrawing groups on the phosphorus, such as trifluoroethyl groups (Still-Gennari conditions), can favor the formation of (Z)-alkenes. nrochemistry.com

Solvent: The polarity and coordinating ability of the solvent can influence the aggregation and reactivity of the intermediates, thereby affecting the stereochemical outcome. numberanalytics.com

Table 2: Factors Influencing E/Z Selectivity in the HWE Reaction

| Factor | Influence on E/Z Ratio |

| Steric Bulk of Aldehyde | Increasing bulk generally increases E-selectivity. wikipedia.org |

| Reaction Temperature | Higher temperatures often favor the E-isomer. wikipedia.org |

| Cation | Li⁺ > Na⁺ > K⁺ for E-selectivity. wikipedia.org |

| Phosphonate Substituents | Bulky phosphonate esters favor E-isomers; electron-withdrawing groups can favor Z-isomers. nrochemistry.comnumberanalytics.com |

By carefully controlling these parameters, the Horner-Wadsworth-Emmons reaction with this compound can be a highly effective and stereoselective method for the synthesis of α,β-unsaturated esters.

Application of Modified Conditions (e.g., Masamune-Roush) for Enhanced Selectivity

The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of alkene synthesis, can be significantly influenced by reaction conditions to achieve higher stereoselectivity. For substrates that are sensitive to basic conditions, such as certain aldehydes and phosphonates, the Masamune-Roush conditions offer a powerful modification. researchgate.netenamine.net These conditions typically involve the use of lithium chloride (LiCl) and a non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) in an aprotic solvent such as acetonitrile. enamine.net

The role of LiCl is crucial in chelating with the phosphonate-derived anion and the aldehyde's oxygen atom, forming a more rigid transition state. This chelation helps to control the trajectory of the nucleophilic attack, thereby enhancing the stereoselectivity of the olefination. The use of DBU, a strong yet sterically hindered base, allows for the deprotonation of the phosphonoacetate to form the reactive carbanion without promoting undesirable side reactions often associated with stronger, more nucleophilic bases.

Research has demonstrated the successful application of Masamune-Roush conditions in the synthesis of complex molecules where traditional HWE conditions might fail or provide poor selectivity. For instance, in the total synthesis of (+)-aspicilin, a polyhydroxylated macrolactone, Masamune-Roush olefination was a key step. researchgate.net Similarly, these conditions have been effectively used in the synthesis of the C1-C9 fragment of (-)-dictyostatin and in the diastereoselective reaction of chiral oxazolidinones. researchgate.net These examples underscore the utility of the Masamune-Roush modification for achieving high yields and stereocontrol in the synthesis of architecturally complex and sensitive molecules. enamine.netresearchgate.net

A systematic study on the reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes highlighted several factors that influence the E/Z selectivity of the HWE reaction. wikipedia.org It was found that greater (E)-stereoselectivity is favored by:

Increased steric bulk of the aldehyde.

Higher reaction temperatures (e.g., 23 °C versus -78 °C).

The use of lithium salts over sodium or potassium salts. wikipedia.org

This underscores the principle that fine-tuning reaction parameters, including the choice of cation and temperature, can have a cumulative effect on the stereochemical outcome. wikipedia.org

Investigation of Unexpected Stereochemical Phenomena, Including Epimerization

While the Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for alkene synthesis, unexpected stereochemical outcomes, such as epimerization at a stereocenter adjacent to the reacting carbonyl group, can occur. A notable investigation into this phenomenon was conducted on chiral 2-substituted-4-oxopiperidines. rsc.org

During the HWE reaction of these substrates, epimerization at the C2 position was observed. rsc.org Experimental results led to the proposal of a specific mechanism to account for this unexpected loss of stereochemical integrity. It is hypothesized that under the basic conditions of the HWE reaction, a retro-Michael-type reaction can occur. This process involves the cleavage of the C2-C3 bond, leading to an achiral intermediate. Subsequent ring closure can then proceed to form either the original stereoisomer or its epimer, resulting in a mixture of products. The extent of this epimerization is influenced by the stability of the open-chain intermediate and the reaction conditions.

This finding is significant as it highlights a potential pitfall in the application of the HWE reaction to substrates with stereocenters alpha to the carbonyl group. It emphasizes the need for careful consideration of the substrate's structure and the potential for side reactions that can compromise stereochemical purity. Understanding such phenomena is crucial for the strategic design of synthetic routes where maintaining stereochemical integrity is paramount.

Mechanistic Studies of Other Significant Reactions Involving Phosphonoacetate Compounds

Phosphonoacetate compounds, including this compound, are versatile reagents that participate in a variety of mechanistically distinct transformations beyond the well-known Horner-Wadsworth-Emmons reaction.

Tsuji-Trost Type Reaction Mechanisms

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgnumberanalytics.com The reaction typically involves a palladium(0) catalyst that coordinates to an allylic substrate containing a leaving group. wikipedia.orgorganic-chemistry.org This is followed by oxidative addition to form a π-allylpalladium(II) complex. organic-chemistry.orgnumberanalytics.comnrochemistry.com A nucleophile then attacks this complex, leading to the final product and regeneration of the palladium(0) catalyst. wikipedia.orgorganic-chemistry.org

The mechanism can proceed through two main pathways depending on the nature of the nucleophile. organic-chemistry.orgnrochemistry.com "Soft" nucleophiles, which are derived from acids with a pKa less than 25, tend to attack the allyl group of the π-allylpalladium complex directly. In contrast, "hard" nucleophiles, from acids with a pKa greater than 25, typically attack the palladium center first, followed by reductive elimination to yield the product. organic-chemistry.orgnrochemistry.com This mechanistic dichotomy has important implications for the stereochemical outcome of the reaction.

The introduction of phosphine (B1218219) ligands by Trost significantly expanded the scope and utility of this reaction, allowing for improved reactivity and the development of asymmetric variants. wikipedia.org Chiral ligands can induce high enantioselectivity and diastereoselectivity, making the Tsuji-Trost reaction highly valuable in the synthesis of complex natural products and pharmaceuticals. wikipedia.org

Intramolecular Heck-Type Cyclization and Isomerization Mechanisms

The intramolecular Heck reaction is a palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule, providing an efficient route to various carbocyclic and heterocyclic systems. nih.govwikipedia.org The reaction proceeds through a catalytic cycle that generally involves oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene into the newly formed carbon-palladium bond, and subsequent β-hydride elimination to release the cyclized product and regenerate the catalyst. wikipedia.orglibretexts.org

A key challenge in intramolecular Heck reactions is controlling regioselectivity, as cyclization can potentially lead to different ring sizes (e.g., 6-exo-trig vs. 7-endo-trig). nih.gov The choice of palladium source, ligands, base, and solvent can significantly influence the reaction outcome. nih.gov For instance, research on the cyclization of (2-iodobenzyl)buta-1,3-dienylphosphonates demonstrated that fully regioselective 6-exo-trig cyclization could be achieved under optimized conditions to form six-membered oxaphosphinine rings. nih.gov

The intramolecular Heck reaction has proven to be a powerful tool in the synthesis of complex molecular architectures, including the construction of strained ring systems and polycyclic frameworks found in natural products. wikipedia.org

Intramolecular Aryne-Ene Reaction Mechanisms

The intramolecular aryne-ene reaction is a powerful method for the construction of benzofused carbo- and heterocycles. nih.govsemanticscholar.org This reaction involves the generation of a highly reactive aryne intermediate, which then undergoes an ene reaction with a tethered alkene. While the ene reaction of arynes has historically been plagued by low yields and poor selectivity, intramolecular variants have emerged as a more general and efficient strategy. nih.gov

Mechanistic studies, including deuterium (B1214612) labeling and DFT calculations, suggest that the intramolecular aryne-ene reaction proceeds through a concerted, asynchronous transition state. bohrium.com The geometry of the alkene is crucial for the success of the reaction, with a specific preference for the migration of a trans-allylic hydrogen atom. bohrium.comnih.gov The electronic nature of the aryne also plays a significant role in the reaction's efficiency. bohrium.comnih.gov These mechanistic insights provide a rationale for the observed stereochemistry and have guided the application of this reaction in target-oriented synthesis, such as in the formal synthesis of (±)-crinine. bohrium.comnih.gov

Nucleophilic Addition and Condensation Reaction Pathways

The carbanion generated from the deprotonation of this compound is a potent nucleophile that readily participates in addition and condensation reactions with a variety of electrophiles, most notably carbonyl compounds. enamine.netyoutube.com This reactivity is the foundation of the Horner-Wadsworth-Emmons reaction.

The nucleophilic addition of the phosphonate carbanion to an aldehyde or ketone is the initial and often rate-determining step. wikipedia.org This addition leads to a β-alkoxyphosphonate intermediate. In the subsequent step, this intermediate undergoes elimination of a dialkyl phosphate anion to form the alkene product. The stereochemical outcome of the reaction is often determined by the relative energies of the transition states leading to the syn- and anti-β-alkoxyphosphonate intermediates and the subsequent elimination step. youtube.com

The nucleophilicity of the phosphonate carbanion can be modulated by the choice of base and reaction conditions. Strong bases like sodium hydride or n-butyllithium are commonly used to generate the carbanion quantitatively. The presence of acidic protons in the reaction medium must be avoided as they will quench the highly basic phosphonate carbanion. libretexts.org

Beyond simple aldehydes and ketones, the nucleophilic character of the phosphonoacetate carbanion can be harnessed in reactions with other electrophiles, leading to a diverse array of functionalized products.

Applications of 2 Ethoxy Triethylphosphonoacetate in Complex Molecule Synthesis

Synthesis of Alpha,Beta-Unsaturated Carboxylic Acid Derivatives

A primary application of 2-ethoxy-triethylphosphonoacetate is in the synthesis of α,β-unsaturated carboxylic acid derivatives. The Horner-Wadsworth-Emmons reaction involving this phosphonate (B1237965) reagent and an aldehyde or ketone provides a direct and efficient route to these valuable synthetic intermediates. wikipedia.orgenamine.net The reaction typically proceeds by deprotonation of the phosphonate with a base to form a stabilized carbanion, which then undergoes nucleophilic addition to the carbonyl compound. Subsequent elimination of a diethyl phosphate (B84403) salt yields the desired α,β-unsaturated ester. A key advantage of the HWE reaction with this compound is its general preference for the formation of the (E)-isomer of the resulting alkene, offering excellent regioselectivity. wikipedia.org

This methodology has been widely employed in the preparation of a variety of α,β-unsaturated esters, which are precursors to numerous other functional groups and are integral components of many biologically active molecules. google.comnih.govamanote.com The reaction conditions can often be tailored to accommodate a wide range of substrates, including those with sensitive functional groups. enamine.net

Construction of Carbocyclic Systems, Including Chiral Cyclopropanecarboxylic Acids

Beyond the synthesis of linear α,β-unsaturated systems, this compound is also a valuable tool in the construction of carbocyclic rings. One notable application is in the synthesis of chiral 2-methylcyclopropanecarboxylic acid, which can be prepared from (S)-propylene oxide using this reagent. sigmaaldrich.com This transformation highlights the utility of the Horner-Wadsworth-Emmons reaction in creating strained ring systems with defined stereochemistry. The construction of such cyclopropane (B1198618) derivatives is of significant interest due to their presence in a variety of natural products and pharmaceuticals.

Synthesis of Diverse Heterocyclic Compounds

The versatility of this compound extends to the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products.

Formation of Coumarins and Benzoxaphosphorins

This compound is instrumental in the synthesis of coumarins and their phosphorus-containing analogues, benzoxaphosphorins. nih.gov The condensation of salicylaldehydes with triethyl phosphonoacetate under basic conditions, a reaction related to the Knoevenagel condensation, leads to the formation of 3-diethylphosphonocoumarins. nih.gov Various catalytic systems have been developed to optimize this reaction, including titanium tetrachloride/pyridine and piperidine (B6355638) acetate (B1210297)/β-alanine, with the latter demonstrating excellent activity. nih.gov These 3-phosphonocoumarins are not only interesting molecules in their own right but also serve as important precursors for other bioactive compounds. nih.gov

Regioselective Annulation Reactions (e.g., with Imino-Chromene Carboxamides)

In a notable example of its application in complex annulation reactions, this compound reacts with 2-imino-2H-chromene-3-carboxamide in a regioselective manner. researchgate.net This cyclization reaction has been studied both experimentally and computationally to understand the factors governing its regioselectivity. The reaction can potentially lead to two different regioisomeric products: a benzoxaphosphorino[3,4-c]pyridine (BOPP) or a chromeno[3,4-c]azaphosphinine (CAP). researchgate.net Computational studies, using Density Functional Theory (DFT), have shown that the formation of the BOPP regioisomer is energetically favored. researchgate.net This type of regioselective transformation is crucial for the unambiguous synthesis of complex heterocyclic frameworks.

Preparation of Diazaphosphinine and Thiadiazine Derivatives

The reactivity of the phosphonate carbanion derived from this compound allows for its use in the synthesis of other heterocyclic systems. While direct synthesis of diazaphosphinine and thiadiazine derivatives using this specific reagent is less commonly reported, the principles of its reactivity can be applied to generate precursors for such heterocycles. For instance, the functional groups introduced by the Horner-Wadsworth-Emmons reaction can be further elaborated to construct these ring systems.

Contributions to Natural Product and Pharmaceutical Syntheses

The utility of this compound in the synthesis of key building blocks, such as α,β-unsaturated esters and functionalized heterocycles, makes it an important reagent in the total synthesis of natural products and the development of new pharmaceutical agents. nih.gov Its ability to form carbon-carbon bonds with high stereocontrol is particularly valuable in the construction of complex molecules with multiple stereocenters. The Horner-Wadsworth-Emmons reaction employing this reagent is a frequently utilized strategy in multistep synthetic sequences leading to biologically active targets.

Role as Building Blocks for Biologically Active Molecules

The Horner-Wadsworth-Emmons reaction utilizing Triethyl phosphonoacetate is a cornerstone for synthesizing α,β-unsaturated esters. These structural motifs are integral components of numerous biologically active molecules and natural products. acs.org The phosphonate functional group itself is found in a range of bioactive products, and phosphonates serve as crucial synthetic precursors. nih.govresearchgate.net

By reacting TEPA with various aldehydes, chemists can reliably introduce the α,β-unsaturated ester moiety, which serves as a versatile intermediate for further molecular elaboration. For instance, α-arylated phosphonoacetates, which can be prepared from TEPA, are precursors to cinnamic acid derivatives. acs.org Certain derivatives of 2-arylcinnamic acid have been investigated for their potential antimitotic activity and as endothelin A receptor antagonists. acs.org The HWE reaction provides an efficient pathway to these and other complex molecular cores that are otherwise difficult to access. acs.org

The reaction conditions for the HWE olefination can be tuned to accommodate a wide variety of substrates, including those sensitive to harsh bases. wikipedia.org Milder conditions, such as those using lithium chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been developed to broaden the applicability of this reaction in complex synthesis. enamine.net The table below illustrates the versatility of Triethyl phosphonoacetate in reacting with different aldehydes to form various α,β-unsaturated esters, which are key building blocks for larger, biologically relevant molecules.

| Aldehyde Reactant | Base/Conditions | Product | Yield (%) | E/Z Selectivity | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | DBU, K₂CO₃ (solvent-free) | Ethyl cinnamate | 96 | >99:1 | rsc.org |

| 4-Chlorobenzaldehyde | DBU, K₂CO₃ (solvent-free) | Ethyl 4-chlorocinnamate | 98 | >99:1 | rsc.org |

| 2-Naphthaldehyde | DBU, K₂CO₃ (solvent-free) | Ethyl 3-(naphthalen-2-yl)acrylate | 97 | >99:1 | rsc.org |

| Cyclohexanecarbaldehyde | DBU, K₂CO₃ (solvent-free) | Ethyl 3-cyclohexylacrylate | 91 | >99:1 | rsc.org |

| Octanal | LiOH·H₂O (solvent-free) | Ethyl dec-2-enoate | 91 | 96:4 | researchgate.net |

Precursors for Specialized Chemical Entities, Including Vitamin Compounds and Insect Pheromones

Beyond its general utility in constructing bioactive scaffolds, Triethyl phosphonoacetate is specifically identified as a crucial intermediate in the synthesis of specialized chemical entities like vitamin compounds and insect pheromones. google.com Patent literature highlights its role in the industrial manufacturing pathways for these high-value natural products. google.comgoogle.com For example, its application in a synthetic route toward Vitamin K1 has been documented. google.com

The synthesis of these molecules often involves the construction of long, stereodefined carbon chains. The HWE reaction with TEPA is an ideal method for such chain elongation, allowing for the controlled formation of (E)-alkene bonds at specific positions within the target molecule's skeleton. While many complex syntheses of insect pheromones are reported using various methodologies, the HWE reaction remains a fundamental and reliable option for creating the unsaturated backbones characteristic of many of these semiochemicals. nih.govmdpi.com

The general strategy involves reacting a suitable aldehyde fragment of the target vitamin or pheromone with the carbanion of Triethyl phosphonoacetate. This step introduces an α,β-unsaturated ester group, which can then be further modified (e.g., via reduction of the ester) to achieve the final structure of the natural product. This modular approach allows for the convergent and efficient synthesis of these complex targets.

| Target Molecule Class | Specific Example | Role of TEPA in Synthesis | Reference |

|---|---|---|---|

| Vitamin Compounds | Vitamin K1 | Serves as a key intermediate for constructing the side chain via the Horner-Wadsworth-Emmons reaction. | google.com |

| Insect Pheromones | General Pheromones | Used as an important intermediate for building the unsaturated carbon backbone characteristic of many insect pheromones. | google.com |

| Pharmaceuticals | Antiviral Drugs | Cited as an important intermediate for the synthesis of novel antiviral compounds. | google.com |

Computational and Theoretical Chemistry Studies on 2 Ethoxy Triethylphosphonoacetate Reactivity

Quantum Mechanical Investigations of Reaction Energetics and Pathways

Quantum mechanical calculations have become an indispensable tool for elucidating the complex mechanisms of organic reactions. For Triethyl phosphonoacetate (TEPA), these methods provide deep insights into reaction pathways, particularly for its most notable application, the Horner-Wadsworth-Emmons (HWE) reaction.

Density Functional Theory (DFT) Analysis of Regioselectivity

The Horner-Wadsworth-Emmons reaction is renowned for its ability to produce predominantly E-alkenes when reacting with aldehydes. wikipedia.orgwikipedia.orgrsc.org Density Functional Theory (DFT) calculations have been instrumental in explaining this observed stereoselectivity. Computational studies on model systems, such as the reaction of phosphonate (B1237965) enolates with aldehydes, have mapped out the potential energy surface of the reaction. nih.govacs.org

The mechanism begins with the deprotonation of the phosphonate to form a nucleophilic carbanion. wikipedia.org This carbanion then adds to the carbonyl carbon of an aldehyde or ketone, leading to diastereomeric intermediates which cyclize to form key four-membered ring intermediates known as oxaphosphetanes. nih.govacs.org The final elimination of these oxaphosphetanes yields the alkene product. wikipedia.org

DFT calculations have shown that the transition states leading to the E and Z-alkenes have different energies. Specifically, the transition state that results in the E-alkene is typically lower in energy. For the reaction of a lithium enolate of a similar phosphonate with acetaldehyde, the transition state leading to the trans (E) olefin was found to be more stable by 2.16 kcal/mol than the one leading to the cis (Z) olefin. acs.org This energy difference, arising primarily from steric repulsion between the ester group and the aldehyde's substituent in the more crowded cis transition state, is sufficient to direct the reaction preferentially towards the E-product, in agreement with experimental results. acs.org

Furthermore, computational studies have explored how modifications to the phosphonate structure, such as the introduction of electron-withdrawing groups, can alter the energy landscape. researchgate.net These studies suggest that electron-withdrawing substituents stabilize the intermediates and transition states, which can influence the reversibility of the reaction and consequently the final E/Z product ratio. researchgate.net

Theoretical Exploration of Tautomeric Stability and Isomerization Processes

While the P(O)H to P-OH tautomerism is significant in H-phosphonates and related compounds, it is not directly relevant to TEPA, which lacks a P-H bond. mdpi.comresearchgate.net However, tautomerism and isomerization are crucial in the context of the reactive species derived from TEPA. The active nucleophile in the HWE reaction is the phosphonate carbanion, which is a resonance-stabilized enolate. Computational methods can be used to study the keto-enol type tautomerism of this carbanion, examining the relative stabilities and electronic structures of its resonant forms.

More significantly, theoretical studies focus on the isomerization of the reaction intermediates. After the initial carbon-carbon bond formation between the phosphonate carbanion and the aldehyde, diastereomeric intermediates are formed which can interconvert. wikipedia.org The subsequent cyclization leads to diastereomeric oxaphosphetanes. The relative energies of these intermediates and the energy barriers for their interconversion and decomposition are critical in determining the final stereochemical outcome.

High-level quantum mechanical calculations have investigated these isomerization pathways. acs.org The mechanism involves the formation of an oxaphosphetane, potential pseudorotation at the phosphorus center, and subsequent bond cleavage. nih.govacs.org The rate-determining step in these reactions is often the formation of the oxaphosphetane ring. nih.govacs.orgacs.org By calculating the energies of all stationary points along the reaction coordinate, a complete energy profile can be constructed, revealing the most favorable pathway and explaining the product distribution.

Electronic Structure Analysis and Thermodynamic Profiling of Reaction Intermediates

Understanding the reactivity of TEPA in the HWE reaction requires a detailed analysis of the electronic structure and thermodynamics of its intermediates. The primary intermediates include the phosphonate carbanion, the diastereomeric betaine (B1666868)/oxyanion adducts, and the cyclic oxaphosphetanes. wikipedia.orgacs.org

Computational studies provide a thermodynamic profile by calculating the relative Gibbs free energies of the reactants, transition states, intermediates, and products. This profiling reveals the kinetic and thermodynamic controls of the reaction. For instance, in a model HWE reaction, the initial formation of the C-C bond leads to an oxyanion intermediate, which then cyclizes via a transition state to the more stable oxaphosphetane. acs.org The subsequent fragmentation of the oxaphosphetane is typically exothermic and irreversible, driving the reaction to completion.

Electronic structure analysis focuses on the distribution of charge and the nature of the molecular orbitals in the intermediates. The phosphonate carbanion's nucleophilicity is understood by examining its Highest Occupied Molecular Orbital (HOMO), which is localized on the carbon atom. In the oxaphosphetane intermediate, analysis of the bond orders and charge distributions helps to rationalize its decomposition into the stable P=O double bond of the phosphate (B84403) byproduct and the C=C double bond of the alkene product.

Below is a representative table of calculated relative energies for the intermediates in a model HWE reaction, demonstrating the thermodynamic profile.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Phosphonate Carbanion + Aldehyde | 0.00 |

| TS1 | Transition State for C-C bond formation | +5.8 |

| Oxyanion Intermediate | Adduct after C-C bond formation | -15.4 |

| TS2 (trans) | Transition State for oxaphosphetane formation (E-alkene precursor) | -12.1 |

| TS2 (cis) | Transition State for oxaphosphetane formation (Z-alkene precursor) | -10.0 |

| Oxaphosphetane (trans) | Cyclic intermediate (E-alkene precursor) | -25.5 |

| Products | E-Alkene + Phosphate | -45.2 |

Note: Data is illustrative, based on trends reported in computational studies of model HWE reactions. acs.org

Computational Support for Spectroscopic Data Interpretation and Assignment

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for structure confirmation and for interpreting complex spectra.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of NMR chemical shifts using quantum mechanical calculations has become a standard method for structural elucidation. rsc.org The most common approach involves the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.govnyu.edu

The process begins with finding the lowest energy conformation of the molecule, in this case, TEPA, through geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). nih.govnyu.edu Following optimization, a single-point GIAO calculation is performed at a higher level of theory to compute the isotropic magnetic shielding tensors for each nucleus. These absolute shielding values are then converted into chemical shifts (δ) by subtracting them from the shielding tensor of a reference compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. mdpi.com Recent advancements have also integrated DFT calculations with graph neural networks to improve prediction accuracy. rsc.orgnih.govnyu.edu

The predicted shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm assignments, especially for complex molecules or to distinguish between isomers.

| Atom | Atom Label | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|

| P-O-CH₂-CH₃ | C1 | 63.1 | 62.5 |

| P-O-CH₂-CH₃ | C2 | 16.2 | 16.4 |

| P-CH₂-C=O | C3 | 35.0 (d, JPC ≈ 133 Hz) | 34.5 (d, JPC = 133.5 Hz) |

| CH₂-C=O | C4 | 166.5 | 166.8 |

| O-CH₂-CH₃ | C5 | 61.8 | 61.4 |

| O-CH₂-CH₃ | C6 | 14.0 | 14.1 |

Note: Calculated values are hypothetical examples based on typical accuracies of DFT/GIAO methods. mdpi.comnih.gov Experimental data is from standard spectral databases.

Elucidation of Mass Spectral Fragmentation Mechanisms

Mass spectrometry (MS) is a key analytical technique for determining molecular weights and structural features. The fragmentation patterns observed in an MS experiment are governed by the chemical principles of ion stability and reaction kinetics. Computational chemistry can be used to support proposed fragmentation mechanisms by calculating the energies of the precursor ion, fragment ions, and the transition states that connect them.

Upon electron ionization (EI), Triethyl phosphonoacetate would form a molecular ion [M]⁺•. This ion can then undergo various fragmentation pathways. For organophosphorus esters, common fragmentation reactions include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the ester carbonyl group.

McLafferty Rearrangement: A six-membered ring transition state involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene. For TEPA, this can occur via the ester ethyl group or the phosphonate ethyl groups.

Cleavage of Ethoxy Groups: Loss of an ethoxy radical (•OCH₂CH₃) or elimination of a neutral ethene molecule (C₂H₄) via a rearrangement, a common pathway for phosphate and phosphonate esters.

Loss of the Phosphate Moiety: The lability of the phosphate group is a known characteristic in the mass spectrometry of phosphorylated compounds. nih.gov

DFT calculations can model these pathways to determine which fragments are most likely to form based on the calculated energetics. By comparing the predicted m/z values of stable fragment ions with the experimental mass spectrum, a fragmentation mechanism can be confidently proposed or confirmed.

| m/z | Proposed Fragment Ion Structure | Plausible Formation Pathway |

|---|---|---|

| 224 | [M]⁺• | Molecular Ion |

| 196 | [M - C₂H₄]⁺• | McLafferty rearrangement (loss of ethene from an ethoxy group) |

| 179 | [M - •OC₂H₅]⁺ | Alpha-cleavage at P-O bond (loss of ethoxy radical) |

| 151 | [M - •OC₂H₅ - C₂H₄]⁺ | Loss of ethene from the 179 ion |

| 137 | [(HO)₂P(O)CH₂CO]⁺ | Complex rearrangement and loss of ethoxy groups |

| 99 | [M - •COOC₂H₅ - C₂H₄]⁺• | Loss of ethyl acetate (B1210297) radical followed by ethene loss |

Note: This table presents plausible fragments for TEPA based on general fragmentation rules for esters and phosphonates.

Compound Name Reference Table

| Name Used in Article | Systematic or Common Name |

|---|---|

| 2-ETHOXY-TRIETHYLPHOSPHONOACETATE | Triethyl phosphonoacetate |

| Triethyl phosphonoacetate (TEPA) | Ethyl (diethoxyphosphoryl)acetate |

| Tetramethylsilane (TMS) | Tetramethylsilane |

| Acetaldehyde | Acetaldehyde |

Methodological Advancements and Experimental Techniques in Phosphonoacetate Chemistry

Development and Optimization of Reaction Conditions

The synthesis and utility of phosphonoacetates are predominantly associated with two major reaction types: the Michaelis-Arbuzov reaction for their formation and the Horner-Wadsworth-Emmons (HWE) reaction for their subsequent use in olefination. conicet.gov.arresearchgate.net

The Michaelis-Arbuzov reaction, which forms the fundamental phosphorus-carbon bond, typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov While a classic and robust method, research has focused on expanding its scope and improving conditions. Modifications include the use of Lewis acid catalysts, such as niobium(V) chloride, to expedite the reaction. researchgate.net Palladium-catalyzed versions of the Michaelis-Arbuzov reaction have also been developed, allowing for the coupling of H-phosphonate diesters with aryl and vinyl halides under mild conditions, often facilitated by microwave irradiation. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a critical tool for stereocontrolled alkene synthesis, where a phosphonate-stabilized carbanion reacts with an aldehyde or ketone. researchgate.netingentaconnect.com The stereochemical outcome, typically favoring the (E)-alkene, is highly dependent on the reaction conditions. wikipedia.org Key factors influencing stereoselectivity and yield include the choice of base, solvent, and the presence of additives. While strong bases like sodium hydride in THF are standard, milder conditions using DBU with lithium chloride have been developed for base-sensitive substrates. conicet.gov.arwikipedia.org For achieving high (Z)-selectivity, modifications such as the Still-Gennari protocol employ phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) in conjunction with strongly dissociating conditions like KHMDS and 18-crown-6. wikipedia.org

Recent progress has focused on developing robust methods for the α-arylation of phosphonoacetates, creating more complex and highly useful building blocks that were not previously accessible. rsc.org This highlights the continuous evolution of reaction conditions to broaden the synthetic utility of these reagents. researchgate.net

Application of High-Throughput Screening in Reaction Discovery and Optimization

High-Throughput Screening (HTS), also known as high-throughput experimentation (HTE), has become a transformative tool in chemical synthesis, allowing for the rapid and simultaneous evaluation of numerous reaction conditions. sigmaaldrich.comnumberanalytics.com This technique is particularly valuable for discovering new reactions and optimizing existing ones by systematically screening variables like catalysts, ligands, solvents, and bases on a microgram or nanomole scale. scienceintheclassroom.org

A notable application in phosphonoacetate chemistry is the development of a robust method for the α-arylation of triethyl phosphonoacetate. acs.orgacs.org Researchers utilized high-throughput parallel microscale experimentation to identify optimal conditions for this previously challenging transformation. acs.org Initial screens evaluated a wide array of ligands and solvents, quickly identifying promising candidates for scale-up validation. acs.org

For instance, in the palladium-catalyzed α-arylation with bromobenzene (B47551), an initial screen of 12 ligands and 8 solvents was performed. The results, once validated, pointed to the most effective combinations. acs.org

Table 1: High-Throughput Screen Validation of Ligand and Solvent for α-Arylation Reactions were conducted using Pd₂(dba)₃ as the palladium source and K₃PO₄ as the base.

| Entry | Ligand | Solvent | Isolated Yield (%) |

| 1 | BrettPhos | CPME | 84 |

| 2 | SPhos | CPME | 83 |

| 3 | BrettPhos | Toluene | 75 |

| 4 | CataCXium POMetB | Toluene | 74 |

Data sourced from The Journal of Organic Chemistry, 2015. acs.org

Further HTS experiments were conducted to optimize the base for the reaction, using the best ligand and solvent combination identified previously. This systematic approach led to the discovery that cesium carbonate was the most effective base for the transformation, and a cleaner reaction profile was achieved with BrettPhos as the ligand. acs.org

Table 2: Ligand and Base Screening for the α-Arylation of Triethyl Phosphonoacetate Reactions were conducted at 100 °C in CPME solvent.

| Entry | Ligand | Base | Isolated Yield (%) |

| 1 | BrettPhos | Cs₂CO₃ | 80 |

| 2 | SPhos | Cs₂CO₃ | 76 |

| 3 | BrettPhos | K₃PO₄ | 75 |

| 4 | SPhos | K₃PO₄ | 71 |

Data sourced from The Journal of Organic Chemistry, 2015. acs.orgacs.org

These HTS-driven optimizations enabled the development of an efficient and general method for producing a variety of functionalized α-aryl phosphonoacetates in good to excellent yields, demonstrating the power of this technique to accelerate reaction discovery. acs.org

Utilization of Microwave Irradiation in Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. tue.nlresearchgate.net This acceleration is due to the efficient heating of the reaction mixture through mechanisms like dipolar polarization and ionic conduction. nih.gov

In phosphonoacetate chemistry, microwave irradiation has been successfully applied to various synthetic transformations. One significant example is the dealkylation of phosphonate (B1237965) esters using bromotrimethylsilane (B50905) (BTMS), a key step in the synthesis of phosphonic acids. nih.gov A study investigating the microwave-assisted BTMS de-ethylation of triethyl phosphonoacetate in acetonitrile (B52724) (ACN) demonstrated a significant rate enhancement. The reaction achieved a quantitative yield in just 5 minutes under microwave heating at 80°C, whereas conventional heating at the same temperature required 2 hours to reach completion. nih.gov

Table 3: Comparison of Microwave vs. Conventional Heating for BTMS De-ethylation of Triethyl Phosphonoacetate

| Heating Method | Temperature (°C) | Time | Yield (%) |

| Microwave | 80 | 5 min | >95 |

| Conventional | 80 | 2 h | >95 |

Data sourced from Molecules, 2011. nih.gov

Strategies for Efficient Product Isolation and Purification

The successful synthesis of a target compound relies heavily on effective methods for its isolation and purification from the crude reaction mixture. In the context of reactions involving 2-ethoxy-triethylphosphonoacetate and its derivatives, standard laboratory purification techniques are routinely employed to obtain products of high purity. acs.orgorgsyn.org

Following the completion of a reaction, a typical workup procedure begins with quenching the reaction, often with an aqueous solution such as 1.0 M HCl, to neutralize any reactive species. acs.org The resulting mixture is then transferred to a separatory funnel for liquid-liquid extraction. This process typically involves extracting the aqueous layer multiple times with an appropriate organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), to transfer the desired organic product into the organic phase. acs.orgorgsyn.org The combined organic layers are then washed, often with a saturated sodium bicarbonate solution or brine, to remove any remaining acidic or water-soluble impurities. orgsyn.org

After extraction, the organic solution is dried over an anhydrous inorganic salt, like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. acs.org The drying agent is subsequently removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. orgsyn.org

For the final purification of the crude product, flash column chromatography is the most common and powerful technique. acs.orgacs.org This method involves passing the crude material through a column of silica (B1680970) gel using a specified solvent system (eluent), such as a mixture of petroleum ether and ethyl acetate. orgsyn.org The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of the pure product in fractions. In some cases, where the product is a thermally stable liquid, short-path distillation under high vacuum can be an effective purification method. orgsyn.org The purity of the final product is typically confirmed by analytical techniques like NMR spectroscopy and mass spectrometry. acs.org

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.